4-溴-2-(甲基氨基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

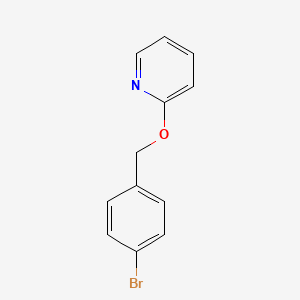

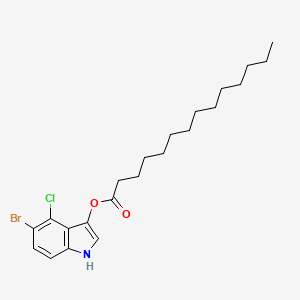

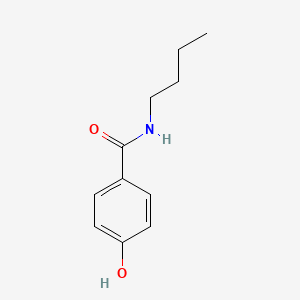

“4-Bromo-2-(methylamino)benzonitrile” is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Molecular Structure Analysis

The InChI code for “4-Bromo-2-(methylamino)benzonitrile” is 1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3 . The compound’s structure can be viewed using specific software .The compound is solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 259.0±20.0 °C at 760 mmHg, and a flash point of 110.4±21.8 °C .

科学研究应用

Nonlinear Optical Material Research

4-Bromo-2-(methylamino)benzonitrile: has been studied for its potential use in organic nonlinear optical (NLO) materials . These materials are crucial for various applications, including telecommunications and laser technology. The compound’s ability to exhibit violet and red emissions, as well as its high dielectric constant at low frequencies, makes it a candidate for further exploration in this field.

Pharmacological Research

In pharmacology, 4-Bromo-2-(methylamino)benzonitrile is explored for its utility as a precursor in the synthesis of various pharmaceutical compounds . Its structural properties allow for the development of novel drugs, especially when considering its potential interactions with biological targets.

Material Science

The compound’s unique properties are of interest in material science, particularly in the development of new materials with specific electronic or photonic characteristics . Its molecular structure could be beneficial in creating components for electronic devices or sensors.

Chemical Synthesis

4-Bromo-2-(methylamino)benzonitrile: serves as a building block in chemical synthesis, especially in reactions at the benzylic position . It is used in various organic synthesis processes, including free radical bromination and nucleophilic substitution, which are foundational reactions in organic chemistry.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various analytical methods . Its well-defined structure and properties make it suitable for use in calibration and as a reference compound in spectroscopic analysis.

Biochemistry Research

The compound is also relevant in biochemistry research, where it may be used to study enzyme reactions or as a part of assays to investigate biological pathways . Its interactions with other biochemicals can shed light on complex biological processes.

Environmental Science

Research into the environmental impact of chemicals includes 4-Bromo-2-(methylamino)benzonitrile . It may be used to study degradation processes, environmental persistence, and potential toxicity in ecosystems .

Green Chemistry

Lastly, 4-Bromo-2-(methylamino)benzonitrile is involved in the development of green chemistry practices. It can be synthesized using environmentally friendly methods, reducing the ecological footprint of chemical production .

安全和危害

未来方向

There is a recent paper that discusses the growth and optical behavior of a related compound, “4-bromo-2-methylbenzonitrile”. The paper discusses the preparation of the compound at room temperature by the slow evaporation method . This could potentially open up new avenues for research and applications of “4-Bromo-2-(methylamino)benzonitrile”.

属性

IUPAC Name |

4-bromo-2-(methylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRZTDLGHZNPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647933 |

Source

|

| Record name | 4-Bromo-2-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(methylamino)benzonitrile | |

CAS RN |

954226-93-8 |

Source

|

| Record name | 4-Bromo-2-(methylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954226-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)